molecular formula C24H18ClN3 B12673447 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- CAS No. 170938-96-2

1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)-

Cat. No.: B12673447
CAS No.: 170938-96-2
M. Wt: 383.9 g/mol
InChI Key: MFLFXULGUYILBI-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring, a chlorophenyl group, a pyrrole ring, and a naphthalenylmethyl group

Preparation Methods

The synthesis of 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene and a suitable nucleophile.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Naphthalenylmethyl Group: The naphthalenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- lies in its complex structure, which provides a diverse range of chemical and biological activities.

Properties

CAS No.

170938-96-2

Molecular Formula

C24H18ClN3

Molecular Weight

383.9 g/mol

IUPAC Name

1-[[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-naphthalen-1-ylmethyl]imidazole

InChI

InChI=1S/C24H18ClN3/c25-19-10-8-18(9-11-19)22-14-27-15-23(22)24(28-13-12-26-16-28)21-7-3-5-17-4-1-2-6-20(17)21/h1-16,24,27H

InChI Key

MFLFXULGUYILBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CNC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5

Origin of Product

United States

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